molecular formula C24H21NO5 B13383280 N-Fmoc-O-phenyl-D-serine

N-Fmoc-O-phenyl-D-serine

Cat. No.: B13383280
M. Wt: 403.4 g/mol
InChI Key: HGQDEAAPBMSFJT-UHFFFAOYSA-N
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Description

N-Fmoc-O-phenyl-D-serine is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C24H21NO5 and a molecular weight of 403.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-O-phenyl-D-serine can be synthesized through several methods. One common method involves the reaction of D-serine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-phenyl-D-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group using piperidine results in the formation of the free amino acid .

Scientific Research Applications

N-Fmoc-O-phenyl-D-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-O-phenyl-D-serine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the serine residue, preventing unwanted side reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-O-phenyl-L-serine
  • N-Fmoc-O-benzyl-D-serine
  • N-Fmoc-O-benzyl-L-serine

Uniqueness

N-Fmoc-O-phenyl-D-serine is unique due to its specific stereochemistry (D-serine) and the presence of the phenyl group, which can influence its reactivity and interactions in peptide synthesis. Compared to its L-isomer, this compound may exhibit different biological activities and properties .

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenoxypropanoic acid

InChI

InChI=1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)

InChI Key

HGQDEAAPBMSFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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